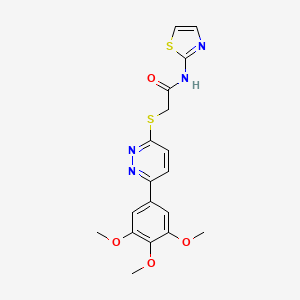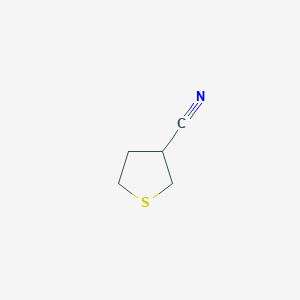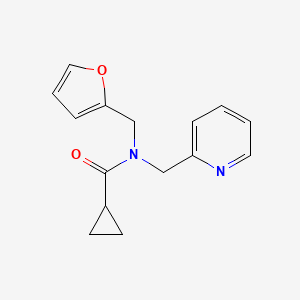![molecular formula C16H15ClN2O B2620059 2-Chloro-5-(5-isopropylbenzo[d]oxazol-2-yl)aniline CAS No. 443292-38-4](/img/structure/B2620059.png)
2-Chloro-5-(5-isopropylbenzo[d]oxazol-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(5-isopropylbenzo[d]oxazol-2-yl)aniline is an organic compound with the molecular formula C16H15ClN2O It is a derivative of benzo[d]oxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(5-isopropylbenzo[d]oxazol-2-yl)aniline typically involves the reaction of 2-chloroaniline with 5-isopropylbenzo[d]oxazole under specific conditions. One common method involves the use of a solvent such as methanol and a catalyst to facilitate the reaction . The reaction is carried out in a round-bottom flask, where the reactants are mixed and heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-(5-isopropylbenzo[d]oxazol-2-yl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the chlorine atom.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
2-Chloro-5-(5-isopropylbenzo[d]oxazol-2-yl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(5-isopropylbenzo[d]oxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-chlorobenzo[d]oxazol-2-yl)aniline
- 2-(3-Aminophenyl)-5-chloro-1,3-benzoxazole
Uniqueness
2-Chloro-5-(5-isopropylbenzo[d]oxazol-2-yl)aniline is unique due to its specific substitution pattern and the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for further research and development .
Propriétés
IUPAC Name |
2-chloro-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c1-9(2)10-4-6-15-14(8-10)19-16(20-15)11-3-5-12(17)13(18)7-11/h3-9H,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCACZHYLIUZBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[4-(3,4-dimethylphenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one](/img/structure/B2619976.png)

![N-[2-(ADAMANTAN-1-YL)ETHYL]-4-FLUOROBENZAMIDE](/img/structure/B2619980.png)
![4-(dimethylsulfamoyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2619982.png)

![Tert-butyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2619987.png)



![4-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-2-pyrimidinamine](/img/structure/B2619994.png)

![Methyl 2-[1-(6-chloropyridine-3-carbonyl)piperidin-2-yl]acetate](/img/structure/B2619997.png)


